molecular formula C15H16N2O3S B13476979 (E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine

(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine

Cat. No.: B13476979
M. Wt: 304.4 g/mol
InChI Key: GYTLYWQDGKQKLH-BMRADRMJSA-N
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Description

(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydroxylamine functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine typically involves the condensation of 4-methanesulfonylbenzaldehyde with 6-methyl-3-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and requires a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This compound may also interfere with cellular pathways by modulating enzyme activity or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxybenzylideneamines: Compounds with similar hydroxylamine functional groups.

    Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group.

    Pyridine derivatives: Compounds with a pyridine ring structure.

Uniqueness

(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(NE)-N-[1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15+

InChI Key

GYTLYWQDGKQKLH-BMRADRMJSA-N

Isomeric SMILES

CC1=NC=C(C=C1)/C(=N/O)/CC2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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